![molecular formula C9H12O2 B14013666 6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one CAS No. 57428-15-6](/img/structure/B14013666.png)
6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one
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Overview
Description
6-Methylidene-8-oxabicyclo[331]nonan-7-one is a bicyclic compound with the molecular formula C₉H₁₂O₂ It is characterized by a unique structure that includes a bicyclo[331]nonane core with a methylene group at the 6-position and an oxo group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methylene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.
Scientific Research Applications
6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit redox enzymes, resulting in increased reactive oxygen species and apoptotic cell death in certain pathogens.
Comparison with Similar Compounds
Similar Compounds
- 8-Methylene-6-oxabicyclo[3.3.1]nonan-7-one
- 4-Methylene-2-oxa-bicyclo[3.3.1]nonan-3-one
Uniqueness
6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one is unique due to its specific substitution pattern and the presence of both a methylene and an oxo group. This unique structure imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Biological Activity
Introduction
6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one is a bicyclic compound that belongs to the class of polyprenylated acylphloroglucinols (PPAPs). These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews recent findings on the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. The bicyclo[3.3.1]nonane core is characterized by a fused ring system that enhances its stability and reactivity in biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄O₂ |
Molecular Weight | 206.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated its effects on HeLa (cervical cancer) and A549 (lung cancer) cells, revealing an IC50 value of approximately 30 μM, indicating moderate potency against these cell lines .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro tests demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism by which the compound may mitigate inflammatory responses in various disease models .
Study 1: Anticancer Efficacy
In a recent study published in Phytochemistry, researchers investigated the anticancer efficacy of this compound in combination with standard chemotherapeutic agents . The results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting potential for synergistic effects.
Study 2: Antimicrobial Assessment
A comprehensive evaluation of the antimicrobial activity was conducted using a panel of bacterial strains . The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects, particularly against Helicobacter pylori, with an MIC value of 50 μg/mL.
Properties
CAS No. |
57428-15-6 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methylidene-2-oxabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C9H12O2/c1-6-7-3-2-4-8(5-7)11-9(6)10/h7-8H,1-5H2 |
InChI Key |
IBKGNDUNKWUQHP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCCC(C2)OC1=O |
Origin of Product |
United States |
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